2-Carboxyphenol-d4

Bioanalysis Pharmacokinetics Maternal-Fetal Medicine

Quantifying salicylic acid in complex biological matrices requires an internal standard that exactly mirrors analyte behavior. Salicylic acid-d4, a tetradeuterated SIL-IS, co-elutes with native salicylic acid, correcting for matrix effects, extraction variability, and instrument fluctuations in LC-MS/MS and GC-MS. - Co-eluting deuterated IS ensures identical retention times and ionization efficiency - Validated recovery: 85±6% at low ng-level quantification in serum (GC-MS) - Enables regulatory-compliant bioanalytical method validation for PK/TK studies - Supplied with full characterization data for AMV and QC applications

Molecular Formula C7H6O3
Molecular Weight 142.14 g/mol
CAS No. 78646-17-0
Cat. No. B562736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboxyphenol-d4
CAS78646-17-0
Synonyms2-Hydroxybenzoic Acid-d4;  2-Carboxyphenol-d4;  2-Hydroxybenzenecarboxylic Acid-d4;  2-Hydroxybenzoic Acid-d4;  o-Carboxyphenol-d4;  o-Hydroxybenzoic Acid-d4;  Rutranex-d4;  Saligel-d4;  Salonil-d4;  Salvona Nanosal-d4;  Stri-Dex-d4;  Trans-Ver-Sal-d4;  Verrugon
Molecular FormulaC7H6O3
Molecular Weight142.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)O
InChIInChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D
InChIKeyYGSDEFSMJLZEOE-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Carboxyphenol-d4 Internal Standard


2-Carboxyphenol-d4, also referred to as Salicylic acid-d4, is a stable isotope-labeled analog of salicylic acid. The compound features a tetradeuterated aromatic ring (C₇H₂D₄O₃), which provides a distinct mass shift (+4 Da) relative to unlabeled salicylic acid (C₇H₆O₃) . This mass difference enables its primary function as a highly precise internal standard (IS) for the quantitative analysis of salicylic acid in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . As a stable isotope-labeled internal standard (SIL-IS), it exhibits nearly identical physicochemical properties to the native analyte, effectively correcting for sample preparation variability, matrix effects, and instrument fluctuations throughout the analytical workflow .

Why 2-Carboxyphenol-d4 Is Essential


In quantitative bioanalysis, the use of a non-isotopic analog or unlabeled salicylic acid as an internal standard introduces significant analytical error. Such compounds possess distinct chemical behaviors, including different retention times, ionization efficiencies, and extraction recoveries, compared to the target analyte [1]. Consequently, they fail to track the analyte's fate through complex sample preparation steps or to compensate for matrix-induced ion suppression or enhancement in the mass spectrometer source. 2-Carboxyphenol-d4, as a true stable isotope-labeled analog, co-elutes with unlabeled salicylic acid and undergoes identical processes, thereby normalizing these variabilities . This co-elution is critical for achieving the accuracy and precision mandated by regulatory bioanalytical method validation guidelines [1], which are unattainable with structurally similar but non-identical internal standards.

2-Carboxyphenol-d4 Quantitative Evidence


Placental Tissue LC-MS/MS Validation

A validated LC-MS/MS method for quantifying salicylic acid (SA) in human placenta utilized Salicylic acid-d4 (SA-d4) as the internal standard [1]. The assay employed MRM transitions (SA: m/z 136.9 → 92.9; SA-d4: m/z 140.9 → 96.9) to achieve specific and sensitive detection. The method was successfully applied to measure placental SA concentrations in women receiving low-dose aspirin prophylaxis, demonstrating the critical role of the deuterated internal standard in enabling accurate quantification in a highly complex biological tissue matrix [1].

Bioanalysis Pharmacokinetics Maternal-Fetal Medicine

Endogenous Serum SA by GC-MS

A method using stable isotope dilution and gas chromatography-mass spectrometry (GC-MS) was developed to measure basal, endogenous salicylic acid (SA) levels in human serum from subjects not taking aspirin [1]. The assay employed deuterated SA as an internal standard and reported a mean recovery of SA from serum of 85 +/- 6% [1]. The method achieved high precision, with intra- and interday precision and % relative error both <15% in all cases, and a quantification limit of 2 ng [1].

Clinical Chemistry Endogenous Metabolite Analysis Stable Isotope Dilution

Isotopic Purity and Signal Interference

Commercially available 2-Carboxyphenol-d4 is supplied with a specified isotopic purity of 98 atom% D . This high level of deuteration at the four aromatic positions minimizes the presence of unlabeled (d0) and partially labeled (d1-d3) species in the internal standard stock.

Analytical Chemistry Isotopic Purity Mass Spectrometry

Co-elution from Physical Properties

The physicochemical properties of 2-Carboxyphenol-d4 are virtually identical to those of unlabeled salicylic acid. Reported physical data for Salicylic Acid-d4 include a melting point of 155-158 °C and a boiling point of 336.28 °C at 760 mmHg [1]. The molecular weight is 142.15 g/mol [2], compared to 138.12 g/mol for unlabeled salicylic acid. This minimal change in properties ensures that SA-d4 and SA co-elute under identical chromatographic conditions, a fundamental requirement for a SIL-IS to effectively correct for matrix effects.

Chromatography Stable Isotope Labeling Method Development

2-Carboxyphenol-d4 Applications


Complex Biological Matrix Analysis

As demonstrated in the analysis of human placental tissue, 2-Carboxyphenol-d4 is the preferred internal standard for LC-MS/MS methods quantifying salicylic acid in complex biological samples [1]. The co-eluting deuterated standard corrects for variable matrix effects and extraction efficiency, enabling accurate and precise pharmacokinetic (PK) or toxicokinetic (TK) studies of aspirin or other salicylate-containing drugs.

Trace-Level Endogenous SA Analysis

For studies requiring the measurement of naturally occurring, low-concentration salicylic acid (e.g., in serum of non-aspirin users), 2-Carboxyphenol-d4 is essential for achieving the necessary analytical sensitivity and precision [1]. Stable isotope dilution with a deuterated internal standard, as validated in a GC-MS method for serum, provides the required accuracy (mean recovery 85+/-6%) and low ng-level quantification limits needed for population studies [1].

Pharmaceutical QC Method Validation

2-Carboxyphenol-d4 serves as a fully characterized reference standard for analytical method development and validation (AMV) [1]. Its use ensures traceability to pharmacopeial standards (e.g., USP, EP) during the quality control of salicylic acid as an active pharmaceutical ingredient (API) or as a related impurity in aspirin formulations. The compound's documented isotopic purity and physical properties support robust method validation .

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